Cas no 1806848-39-4 (Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate)

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate is a versatile intermediate in organic synthesis, particularly valued for its functional group diversity. The presence of bromo, cyano, and trifluoromethoxy substituents on the aromatic ring enhances its reactivity, making it suitable for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The ethyl ester group offers additional flexibility for hydrolysis or transesterification. This compound is particularly useful in pharmaceutical and agrochemical research, where the trifluoromethoxy moiety can improve metabolic stability and lipophilicity. Its well-defined structure and high purity ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential reactivity.
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate structure
1806848-39-4 structure
商品名:Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate
CAS番号:1806848-39-4
MF:C11H7BrF3NO3
メガワット:338.077392816544
CID:4948328

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate
    • インチ: 1S/C11H7BrF3NO3/c1-2-18-10(17)7-3-6(19-11(13,14)15)4-9(12)8(7)5-16/h3-4H,2H2,1H3
    • InChIKey: PONFSVFTKBLHFR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=C(C(=O)OCC)C=1C#N)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • トポロジー分子極性表面積: 59.3
  • 疎水性パラメータ計算基準値(XlogP): 3.7

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015017121-1g
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate
1806848-39-4 97%
1g
1,519.80 USD 2021-06-18
Alichem
A015017121-500mg
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate
1806848-39-4 97%
500mg
823.15 USD 2021-06-18
Alichem
A015017121-250mg
Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate
1806848-39-4 97%
250mg
484.80 USD 2021-06-18

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate 関連文献

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoateに関する追加情報

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate: A Comprehensive Overview

Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate, also known by its CAS No. 1806848-39-4, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and agricultural chemistry. This compound is characterized by its unique structure, which includes a benzoate ester functional group, a bromine atom at the 3-position, a cyano group at the 2-position, and a trifluoromethoxy group at the 5-position. These substituents contribute to its distinctive chemical properties and make it a valuable building block in various synthetic processes.

The synthesis of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate typically involves multi-step reactions, often starting from readily available aromatic compounds. The introduction of the trifluoromethoxy group is particularly challenging due to its electron-withdrawing nature and potential for steric hindrance. Recent advancements in transition metal catalysis have enabled more efficient methods for installing such groups, thereby improving the overall yield and purity of the compound.

One of the most notable applications of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate is in the development of novel drug candidates. The bromine atom at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitutions that can lead to diverse bioactive molecules. For instance, researchers have utilized this compound as a precursor for synthesizing potential anti-cancer agents with high selectivity and efficacy. The cyano group at the 2-position further enhances the compound's versatility by providing additional sites for functionalization.

In addition to its role in drug discovery, Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate has found applications in the field of agricultural chemistry. Its ability to act as an intermediate in the synthesis of herbicides and fungicides has made it a valuable commodity in agrochemical research. The trifluoromethoxy group, in particular, contributes to the compound's stability under harsh environmental conditions, making it suitable for use in outdoor applications.

Recent studies have also highlighted the potential of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate in polymer science. By incorporating this compound into polymer backbones, scientists have been able to create materials with improved thermal stability and mechanical properties. These advancements open up new possibilities for its use in high-performance polymers and composites.

The physical and chemical properties of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate are well-documented. Its molecular weight is approximately 366 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various synthetic protocols.

In terms of spectroscopic analysis, Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate shows characteristic absorption bands in both UV-vis and IR spectra. The presence of electron-withdrawing groups like bromine and trifluoromethoxy significantly influences its electronic properties, making it an interesting candidate for studies on conjugation and aromaticity.

The environmental impact of Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate has also been a topic of recent research. Studies indicate that while the compound itself is not inherently hazardous, its degradation products may pose risks to aquatic ecosystems. Efforts are underway to develop eco-friendly synthesis routes and disposal methods to mitigate these concerns.

In conclusion, Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate (CAS No. 1806848-39-4) is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an indispensable tool in modern organic synthesis. As research continues to uncover new uses and optimizations for this compound, its importance in both academic and industrial settings is likely to grow further.

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